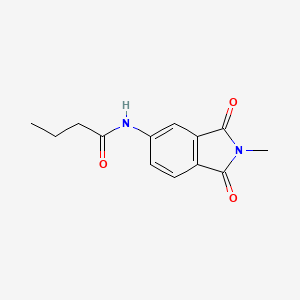

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide

Description

Properties

IUPAC Name |

N-(2-methyl-1,3-dioxoisoindol-5-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-3-4-11(16)14-8-5-6-9-10(7-8)13(18)15(2)12(9)17/h5-7H,3-4H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWRIJRSHFRGQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC2=C(C=C1)C(=O)N(C2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide typically involves the reaction of phthalic anhydride with an appropriate amine under controlled conditions. One common method includes the use of glycine methyl ester in the presence of a base to form the intermediate, which is then reacted with butanoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial in maintaining the reaction conditions required for optimal production.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanoic acid, while reduction can produce N-(2-methyl-1,3-dihydro-1H-isoindol-5-yl)butanamide.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds related to N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide exhibit anticancer properties. A study focused on derivatives of isoindole compounds showed promising results in inhibiting cancer cell proliferation. The mechanism of action is believed to involve the modulation of apoptotic pathways and inhibition of specific kinases involved in tumor growth .

Neuroprotective Effects

Another area of investigation is the neuroprotective potential of this compound. Studies have suggested that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic prospects .

Materials Science

Polymer Composites

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide can be utilized in the development of polymer composites. Its incorporation into polymer matrices has been shown to enhance mechanical properties and thermal stability. This application is particularly relevant in creating advanced materials for aerospace and automotive industries .

Nanotechnology Applications

The compound's unique properties allow for its use in nanotechnology, specifically in the synthesis of nanoparticles for drug delivery systems. The functionalization of nanoparticles with this compound can improve drug solubility and bioavailability, facilitating targeted delivery to specific tissues or cells .

Data Table: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Anticancer activity through apoptosis modulation | Development of new cancer therapies |

| Neuroprotective effects against oxidative stress | Potential treatments for neurodegenerative diseases | |

| Materials Science | Enhancement of polymer composites' mechanical and thermal properties | Improved materials for industrial applications |

| Nanotechnology | Functionalization of nanoparticles for drug delivery | Increased efficacy and targeted treatment options |

Case Study 1: Anticancer Activity

A recent study published in a peer-reviewed journal evaluated the anticancer effects of a series of isoindole derivatives, including N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide. The results demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating strong potential as an anticancer agent .

Case Study 2: Neuroprotection

In another investigation focusing on neuroprotection, researchers assessed the effects of this compound on neuronal cultures subjected to oxidative stress. The findings revealed a marked reduction in cell death and preservation of neuronal function, suggesting its applicability in treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism by which N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide exerts its effects involves interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide with its analogs based on substituents, synthetic yields, spectroscopic data, and functional properties.

Substituent Variations on the Isoindole Ring

- Fluorophenylmethyl Derivatives: Compounds 9d and 9e () replace the methyl group at the 2-position of the isoindole ring with fluorophenylmethyl groups. Both share the molecular formula C₂₈H₂₇FN₂O₅ but differ in the fluorine substitution pattern (para vs. meta on the phenyl ring). These structural differences result in distinct ¹H-NMR chemical shifts: 9d: δ 10.55 (s, NH), 8.25 (d, aromatic H), 4.60 (s, CH₂). 9e: δ 10.52 (s, NH), 8.28 (d, aromatic H), 4.58 (s, CH₂).

Benzyl Derivatives :

Compounds 13b–f () feature a benzyl group at the 2-position and varying hydroxyalkoxy chains on the phenylacetamide moiety. For example, 13e includes a 5-hydroxypentyloxy chain, which increases hydrophilicity (logP reduction) compared to the methyl-substituted parent compound. These modifications are critical for optimizing pharmacokinetic properties, such as solubility and metabolic stability .

Side Chain Modifications

- Carboxylic Acid-Terminated Chains: Compounds 14h–l () replace the butanamide group with carboxylic acid-terminated alkyl chains (e.g., octanoic, nonanoic acids). These derivatives exhibit enhanced hydrogen-bonding capacity and are designed as non-hydroxamate MMP inhibitors. For instance, 14l (C₂₇H₂₃FN₂O₆) achieves a 97% yield and 97% purity, with HRMS-TOF confirming [M+H]⁺ at 497.1562 . The extended alkyl chains in 14h–j (C₈–C₁₀) may improve membrane permeability but could also increase off-target interactions due to higher lipophilicity .

Spectroscopic and Analytical Data

- ¹³C-NMR Comparison :

The parent compound’s carbonyl carbons (C=O) resonate at δ 168–170 ppm, consistent with similar isoindole diones. In contrast, benzyl-substituted analogs (e.g., 13b ) show downfield shifts (δ 170–172 ppm) due to electron-withdrawing effects of the benzyl group . - HRMS-TOF Validation :

All analogs in , and 6 display precise molecular ion peaks (e.g., 14k : [M+H]⁺ = 497.1562), confirming synthetic fidelity .

Key Findings and Implications

- Structure-Activity Relationships (SAR): Fluorine substitution and side-chain length directly influence bioactivity. For example, 9d and 14l demonstrate improved inhibitory potency against MMP-7/-13 compared to non-fluorinated or shorter-chain analogs .

- Synthetic Feasibility : Benzyl and fluorophenylmethyl groups are readily introduced via nucleophilic substitution, but longer alkyl chains require meticulous purification to maintain yield and purity .

- Spectroscopic Consistency : NMR and HRMS-TOF data across analogs validate structural integrity, ensuring reliability in comparative studies .

Biological Activity

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide is a compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C18H13N3O5

- IUPAC Name : N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide

- SMILES Notation : CN(C(c(cc1)c2cc1NC(CN(c(cccc1)c1O1)C1=O)=O)=O)C2=O

This structure features a dioxoisoindole moiety, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide has been investigated in various studies. Key findings include:

Anticancer Properties :

Research indicates that compounds with similar isoindole structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Effects :

Studies have shown that derivatives of isoindole compounds possess antimicrobial properties. They may act by disrupting bacterial cell membranes or inhibiting essential enzymatic pathways.

Neuroprotective Activity :

Compounds similar to N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide have demonstrated neuroprotective effects in models of neurodegenerative diseases. They may exert their effects through antioxidant mechanisms and modulation of neuroinflammatory pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Antimicrobial | Inhibition of bacterial growth | |

| Neuroprotective | Reduction of oxidative stress |

Case Studies

Several case studies illustrate the biological relevance of this compound:

-

Study on Anticancer Activity :

A study conducted on various cancer cell lines revealed that N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide exhibited significant cytotoxicity. The compound was found to induce apoptosis through the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins. -

Antimicrobial Efficacy :

A comparative study assessed the antimicrobial activity of several isoindole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide displayed notable inhibitory effects on Staphylococcus aureus and Escherichia coli. -

Neuroprotection in Animal Models :

In a rodent model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced markers of neuroinflammation. This suggests potential therapeutic applications for neurodegenerative conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide, and how can reaction conditions be optimized for academic-scale synthesis?

- Methodological Answer : The compound is typically synthesized via coupling reactions between isoindoline derivatives (e.g., 2-methyl-1,3-dioxo-isoindoline) and butanamide precursors. Key steps include:

- Amidation : Reacting isoindoline-5-amine with butanoyl chloride under inert conditions (e.g., nitrogen atmosphere) in dichloromethane or THF .

- Purification : Recrystallization using ethanol/water mixtures or column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) to achieve >95% purity .

- Optimization : Adjusting reaction temperature (40–60°C), stoichiometry (1:1.2 molar ratio of amine to acyl chloride), and catalyst (e.g., DMAP) to improve yields (70–85%) .

Q. What advanced spectroscopic and chromatographic techniques are recommended for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ to confirm the presence of isoindole dioxo groups (δ 7.5–8.2 ppm for aromatic protons) and butanamide methylene signals (δ 2.1–2.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>98%) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular weight (calculated: ~275.3 g/mol; observed: [M+H]⁺ at m/z 276.3) .

Advanced Research Questions

Q. How can computational chemistry (e.g., quantum mechanical calculations) guide the optimization of synthetic pathways for this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition states for amidation reactions to identify energy barriers and optimal reaction pathways .

- Solvent Effects : Use COSMO-RS models to predict solvent compatibility and select solvents that stabilize intermediates (e.g., THF vs. DCM) .

- Reaction Kinetics : Simulate Arrhenius parameters to refine temperature profiles and minimize side reactions (e.g., isoindole ring degradation) .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic environments?

- Methodological Answer :

- Electrophilic Susceptibility : The electron-deficient isoindole dioxo group (due to conjugation) makes the aromatic ring prone to nucleophilic attack, requiring protective strategies during synthesis (e.g., tert-butoxycarbonyl groups) .

- Nucleophilic Reactivity : The butanamide carbonyl can act as a weak electrophile; monitor for hydrolysis under acidic/basic conditions via pH-controlled stability studies .

Q. What statistical approaches are appropriate for resolving contradictory data in reaction yield optimization studies?

- Methodological Answer :

- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, solvent, catalyst) and identify critical factors affecting yield .

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature × solvent polarity) to optimize yield and purity .

- ANOVA Analysis : Statistically validate the significance of parameter adjustments (p < 0.05) to resolve discrepancies in replicate experiments .

Q. What in vitro models are suitable for preliminary evaluation of this compound’s biological activity, considering its structural features?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against serine hydrolases or kinases (e.g., COX-2) due to isoindole’s resemblance to coenzyme-binding motifs .

- Cell-Based Assays : Use cancer cell lines (e.g., HeLa or MCF-7) to screen for cytotoxicity, with IC₅₀ determination via MTT or ATP-luminescence assays .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS to assess susceptibility to CYP450-mediated degradation .

Q. What accelerated stability testing protocols are recommended for assessing the compound’s shelf-life under various storage conditions?

- Methodological Answer :

- Stress Testing : Expose to 40°C/75% RH (ICH guidelines) for 4 weeks, with HPLC monitoring of degradation products (e.g., hydrolyzed isoindole intermediates) .

- Photostability : Use a xenon arc lamp (ICH Q1B) to evaluate UV-induced degradation; protect with amber glass or stabilizers like BHT .

- pH Stability : Conduct buffered solutions (pH 1–13) at 25°C to identify degradation pathways (e.g., amide bond hydrolysis at pH >10) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.